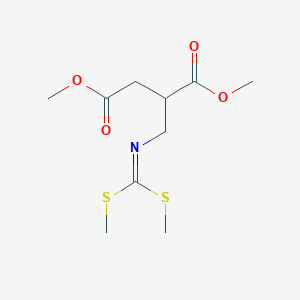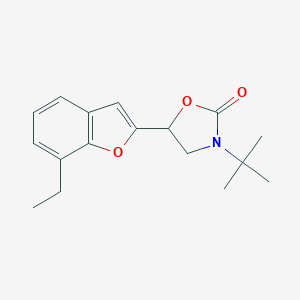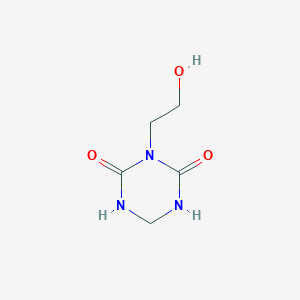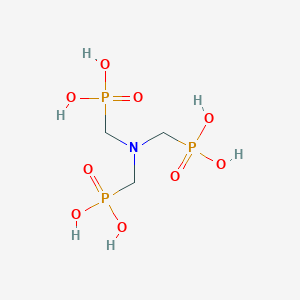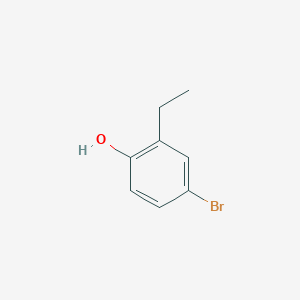
4,4-二甲氧基-3-氧代丁酸甲酯
描述
Synthesis Analysis
The synthesis of related compounds often involves selective methylation, protection, acylation, reduction, and oxidation processes. For instance, a chiral intermediate similar to Methyl 4,4-dimethoxy-3-oxobutanoate can be synthesized from L-aspartic acid via a series of steps including selective methylation in the presence of SOCl2, Boc-protection, acylation with ethyl chloroformate, and subsequent reduction and oxidization, achieving an overall yield of about 41% (Zhang Xingxian, 2012).
Molecular Structure Analysis
Structural analysis, including FT-IR, NMR, and X-ray diffraction studies, reveals detailed insights into the molecular geometry and electronic structure of compounds. For example, studies on similar compounds have shown the importance of vibrational wavenumbers computed using HF and DFT methods and the analysis of hyper-conjugative interactions and charge delocalization through NBO analysis (Rahul Raju et al., 2015).
Chemical Reactions and Properties
Chemical properties of Methyl 4,4-dimethoxy-3-oxobutanoate-like compounds are characterized by their reactivity in various chemical reactions. For instance, the transformation of certain compounds into Methyl 2-benzoylamino-3-oxobutanoate through reactions involving hippuric acid and N,N-dimethylacetamide followed by hydrolysis illustrates the compound's reactivity and potential for derivatization (Urška Bratušek et al., 1998).
Physical Properties Analysis
The physical properties, including crystalline structure and thermal stability, are crucial for understanding the behavior of Methyl 4,4-dimethoxy-3-oxobutanoate under different conditions. Detailed crystal structure analysis provides insights into the molecule's geometry and intermolecular interactions, which are essential for its physical characterization (G. Shabir et al., 2020).
Chemical Properties Analysis
Chemical properties are fundamentally determined by the compound's molecular structure, influencing its reactivity, stability, and interaction with other molecules. Studies on compounds with similar structures to Methyl 4,4-dimethoxy-3-oxobutanoate have utilized spectroscopic and computational methods to elucidate their reactivity patterns, electronic distributions, and potential for forming supramolecular structures (V. P. Sheverdov et al., 2017).
科学研究应用
药物合成中的中间体:4,4-二甲氧基-3-氧代丁酸甲酯的衍生物2-苯甲酰氨基-3-氧代丁酸甲酯,用作合成1-取代4-苯甲酰氨基-3-甲基-5(2H)-吡唑啉酮的中间体,该物质在药物中具有潜在应用 (Bratušek, Hvala, & Stanovnik, 1998)。
乙烯的生物合成:另一种相关的衍生物4-甲硫基-2-氧代丁酸,已在细菌和真菌的培养液中被发现。它在甲硫氨酸生物合成乙烯中起作用 (Billington, Golding, & Primrose, 1979)。
衍生物的灵活合成:4-氧代丁酸甲酯及其衍生物的灵活合成为生产各种4-羟基丁醛提供了一种多功能方法 (Kunz, Janowitz, & Reißig, 1990)。
手性中间体的合成:在糖尿病药物西格列汀的合成中很重要的甲基(3S)-3-(叔丁氧羰基氨基)-4-氧代丁酸酯,由L-天冬氨酸合成 (Zhang Xingxian, 2012)。
分子性质研究:研究了4-[(3-乙酰苯基)氨基]-2-亚甲基-4-氧代丁酸的分子性质,显示红外光谱中强烈的红移,表明NH键减弱 (Raju et al., 2015)。
莨菪烷生物碱的生产:甲基4-(1-甲基吡咯烷-2-基)-3-氧代丁酸酯和莨菪碱(莨菪烷生物碱),由N-甲基吡咯鎓阳离子合成 (Ma et al., 2020)。
与甲醇氢氧化钾的反应:已经对4,4-二甲氧基-3-氧代丁酸甲酯衍生物与甲醇氢氧化钾的反应进行研究,以探索不同的开环产物 (Toda & Ooi, 1972)。
光解研究:已经对相关化合物2-氯-3-氧代丁酸甲酯的光解进行了研究,以了解3-氧代丁酸甲酯和其他衍生物的产生 (Enev et al., 1987)。
苄基和叔丁基衍生物的合成:苄基和叔丁基3-(2-甲氧基羰基乙基)-4-甲基吡咯-2-羧酸酯由4-氧代丁酸甲酯合成,证明了该化合物在合成杂环化合物中的用途 (Drinan & Lash, 1994)。
衍生物的抗氧化特性:一种具有抗氧化特性的新型吡唑衍生物1-(2,4-二甲苯基)-3-甲基-5-苯基-1H-吡唑-4-羧酸乙酯,使用可能涉及4-氧代丁酸甲酯的方法合成 (Naveen et al., 2021)。
安全和危害
“Methyl 4,4-dimethoxy-3-oxobutanoate” is considered hazardous . It can cause skin and eye irritation, as well as respiratory irritation . When handling this compound, it is crucial to wear appropriate personal protective equipment such as gloves and goggles to prevent skin and eye contact .
Relevant Papers
There are several peer-reviewed papers and technical documents related to “Methyl 4,4-dimethoxy-3-oxobutanoate” available for further reading .
属性
IUPAC Name |
methyl 4,4-dimethoxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-10-6(9)4-5(8)7(11-2)12-3/h7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYQRBMGZRVNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451651 | |
| Record name | Methyl 4,4-dimethoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4-dimethoxy-3-oxobutanoate | |
CAS RN |
60705-25-1 | |
| Record name | Methyl 4,4-dimethoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 4,4-dimethoxy-3-oxobutanoate in the synthesis of heterocyclic compounds?
A1: Methyl 4,4-dimethoxy-3-oxobutanoate acts as a crucial building block in multi-step syntheses of heterocyclic compounds. [, ] For example, it reacts with methyl 3-aminocrotonate and subsequent intermediates to ultimately form 6-substituted 4-aryl-5-oxo-1,4,5,7-tetrahydropyrrolo[3,4-b]pyridines through a Hantzsch-type reaction. [] Additionally, it serves as a reagent for constructing dimethyl acetal protected benzimidazole-2-carboxaldehydes when reacted with 2-amino aniline derivatives. []
Q2: How do the reaction conditions differ when utilizing Methyl 4,4-dimethoxy-3-oxobutanoate for synthesizing different heterocyclic compounds?
A2: The reaction conditions vary significantly depending on the desired heterocycle. In the synthesis of 6-substituted 4-aryl-5-oxo-1,4,5,7-tetrahydropyrrolo[3,4-b]pyridines, the reaction proceeds through imination, borohydride reduction, and intramolecular thermal amino-ester cyclization. [] On the other hand, creating dimethyl acetal protected benzimidazole-2-carboxaldehydes utilizes a task-specific imidazolium ionic liquid (HBIm·TFA) to promote N-C/C-N annulation processes. [] This highlights the versatility of Methyl 4,4-dimethoxy-3-oxobutanoate in adapting to different reaction pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



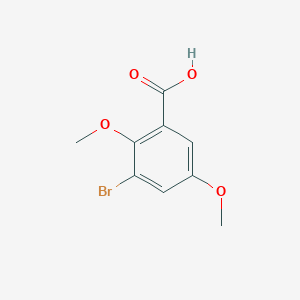


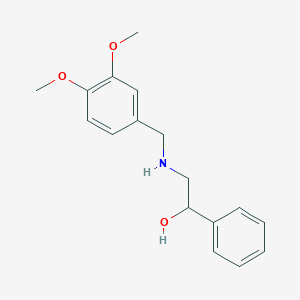

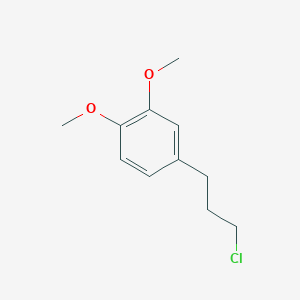
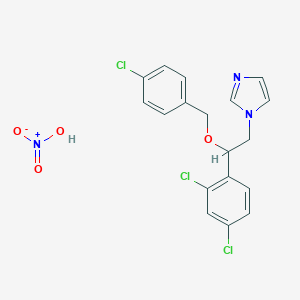
![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)

